REACTION_CXSMILES
|
Cl.[CH2:2]([C:5]1[S:6][C:7]([C:10]([OH:12])=[O:11])=[CH:8][N:9]=1)[CH2:3][CH3:4].[CH2:13](O)[CH3:14]>>[CH2:2]([C:5]1[S:6][C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][N:9]=1)[CH2:3][CH3:4]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1SC(=CN1)C(=O)O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the ethanol was then evaporated off
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Type
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EXTRACTION
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Details
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the mixture was extracted with ether
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Type
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WASH
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Details
|
The ether extracts were washed with water until a pH of 6
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Type
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CUSTOM
|
Details
|
was obtained
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Type
|
DISTILLATION
|
Details
|
the resulting yellow oil was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1SC(=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |